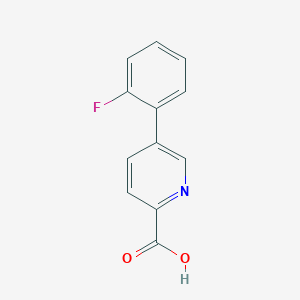

5-(2-Fluorophenyl)picolinic acid

描述

The table below outlines key functionalization strategies for 5-(2-Fluorophenyl)picolinic acid.

| Functionalization Target | Reaction Type | Common Reagents | Potential Application of Derivative |

| Carboxylic Acid | Amide Coupling | Amines, HATU, EDCI | Medicinal Chemistry, Ligand Synthesis cam.ac.uk |

| Carboxylic Acid | Esterification | Alcohols, DCC, Acid Catalysis | Prodrug Synthesis, Material Science |

| Aromatic Rings | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids, Palladium Catalyst | Agrochemicals, Pharmaceuticals tcichemicals.commdpi.com |

| Pyridine (B92270) Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides (if activated) | Synthesis of Novel Heterocycles |

These synthetic transformations underscore the utility of this compound as a building block for creating a diverse range of molecules with tailored properties for specific research applications.

Structure

3D Structure

属性

IUPAC Name |

5-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCBXJDDFWXTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673418 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-56-4 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations of 5 2 Fluorophenyl Picolinic Acid and Analogues

Anticancer Research and Apoptosis Induction Mechanisms

The potential of 5-(2-Fluorophenyl)picolinic acid and its analogs as anticancer agents lies in their ability to trigger programmed cell death, or apoptosis, in malignant cells. This process is orchestrated through several intricate pathways, highlighting the multifaceted nature of these compounds' effects.

Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis

A crucial mechanism by which these compounds exert their anticancer effects is through the induction of endoplasmic reticulum (ER) stress. nih.gov The ER is a vital organelle responsible for protein folding and synthesis. nih.gov When its function is disrupted, unfolded or misfolded proteins accumulate, leading to ER stress. nih.gov This stress, in turn, can activate the unfolded protein response (UPR), a signaling pathway that initially aims to restore normal ER function. nih.gov However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cell death. nih.gov

Studies have shown that certain compounds can trigger ER stress, leading to the upregulation of ER stress-related proteins. nih.gov For instance, the novel TRPV1 antagonist DWP05195 has been shown to induce ER stress-dependent apoptosis in human ovarian cancer cells. mdpi.com This process involves the upregulation of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis. nih.govmdpi.com

Caspase Activation and DNA Fragmentation Pathways

A hallmark of apoptosis is the activation of a family of proteases called caspases. nih.gov These enzymes are central to the execution of the apoptotic program, leading to the cleavage of various cellular substrates and ultimately, the dismantling of the cell. nih.gov Research has demonstrated that compounds can induce caspase-dependent apoptosis. mdpi.comnih.gov The activation of effector caspases, such as caspase-3 and caspase-7, is a critical step that leads to DNA fragmentation, another key feature of apoptosis. nih.govmdpi.com

The process of DNA fragmentation is a highly regulated event. nih.gov While caspase activation is a primary driver, the fractional inhibition required to block this process can be substantial. nih.gov Studies using caspase active site probes have revealed that a high degree of caspase inhibition is necessary to prevent DNA cleavage. nih.gov

Specificity Against Cancer Cell Lines

A significant aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research has shown that various analogs and related compounds exhibit potent and sometimes selective activity against a range of human cancer cell lines.

For example, a series of quinolinequinones demonstrated potent anticancer activity against various cancer cell lines, with some showing selectivity for specific types, such as renal cancer and breast cancer cell lines. nih.gov Similarly, certain phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) displayed remarkable activity against a panel of human cancer cell lines, including cervical, nasopharyngeal, breast, liver, and osteosarcoma cells. nih.gov The cytotoxic effects of some fluorinated aminophenylhydrazines were particularly strong against the A549 lung carcinoma cell line. nih.gov

| Compound/Analog | Cancer Cell Line(s) | Observed Effect |

| Quinolinequinones (QQ1-4, QQ7) | Renal cancer cell lines (e.g., ACHN), Breast cancer cell lines (MCF7, T-47D, MDA-MB-468) | Potent anticancer activity. nih.gov |

| Phosphoramidates of 5-fluoro-2'-deoxyuridine | Cervical (HeLa), Nasopharyngeal (KB), Breast (MCF-7), Liver (HepG2), Osteosarcoma (143B) | Remarkable cytotoxic activity. nih.gov |

| Fluorinated aminophenylhydrazines | A549 Lung Carcinoma | Strong cytotoxic and antiproliferative effects. nih.gov |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Human hepatocellular carcinoma (Huh-7), Breast (MCF-7), Colon (HCT116) | Potent anti-proliferative and cytotoxic activities. researchgate.net |

Potential as c-Met Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Its dysregulation is implicated in the development and progression of many human cancers, making it an attractive target for cancer therapy. While direct evidence for this compound as a c-Met inhibitor is still emerging, the broader class of compounds to which it belongs has shown promise in this area. For instance, the discovery of a novel tyrosine kinase inhibitor, SU11248, which targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, highlights the potential of related structures to inhibit key signaling pathways in cancer. nih.gov

Antiviral Properties and Mechanisms of Action

In addition to their anticancer potential, picolinic acid and its derivatives have demonstrated significant antiviral activity. This broad-spectrum activity is particularly effective against enveloped viruses.

Inhibition of Membrane Fusion Events During Viral Entry

A key mechanism of the antiviral action of picolinic acid is the inhibition of membrane fusion, a critical step in the entry of enveloped viruses into host cells. nih.govnih.gov This process involves the merging of the viral envelope with a cellular membrane, allowing the viral genetic material to enter the cytoplasm. nih.gov Picolinic acid has been shown to compromise the integrity of the viral membrane and interfere with this fusion event. nih.govnih.gov This mode of action provides a broad-spectrum antiviral strategy, as membrane fusion is a common feature of many different enveloped viruses. nih.gov

| Compound | Virus(es) | Mechanism of Action |

| Picolinic Acid | Enveloped viruses (e.g., SARS-CoV-2, Influenza A virus) | Inhibits viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion. nih.govnih.gov |

Interaction with Zinc Finger Proteins and Impact on Viral Replication

Zinc finger proteins (ZFPs) represent a vast and diverse family of proteins characterized by the coordination of zinc ions. nih.gov They are integral to the host-virus interplay, with many ZFPs acting as a crucial part of the host's antiviral defenses. nih.gov The fundamental property of many ZFPs is their ability to bind to nucleic acids (DNA and RNA), allowing them to influence viral replication and host cell transcription in multiple ways. nih.gov Depending on the specific protein and virus, ZFPs can exert either antiviral or proviral effects by directly recognizing viral genomes or modulating host messenger RNAs. nih.gov

While the parent compound, picolinic acid, has demonstrated antiviral capabilities, its specific mechanism of action via interaction with zinc finger proteins is not extensively detailed in current research. However, studies have shown that high concentrations (1–4 mM) of picolinic acid can inhibit a variety of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), in cell cultures. nih.gov The proposed mechanism for this antiviral activity involves an initial cytotoxic effect that promotes apoptosis (programmed cell death) in infected cells, thereby reducing viral replication. nih.gov

Broad-Spectrum Antiviral Potential

Picolinic acid (PA), a naturally occurring tryptophan metabolite in mammals, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Its antiviral strategy is notable for targeting host processes that viruses co-opt, which presents a high barrier to the development of viral resistance. nih.gov Research has demonstrated that PA's primary mechanism is the inhibition of viral entry by targeting the fusion of viral and cellular membranes. nih.gov

This activity has been observed against a range of enveloped viruses. nih.gov Specifically, PA has shown promising antiviral efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV) in preclinical animal models. nih.gov This suggests that the picolinic acid scaffold is a promising starting point for the development of broad-spectrum antiviral agents. nih.govnih.gov

Herbicidal Activity and Auxin Receptor Modulation

Synthetic Auxin Herbicidal Activity of Picolinic Acid Derivatives

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govnih.gov These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and lethal growth in targeted plants. hracglobal.com The 6-aryl-2-picolinic acids, a subclass that includes compounds like this compound, are particularly noted for their potent herbicidal activity, excellent absorption and translocation within the plant, and a broad spectrum of weed control, including efficacy against some resistant weed species. nih.govresearchgate.net The development of novel picolinic acid derivatives, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, has reinforced the importance of this chemical class in modern agriculture. nih.gov

Inhibition of Root Growth and Post-Emergence Herbicidal Effects

The herbicidal efficacy of picolinic acid analogues is often evaluated through root growth inhibition assays and post-emergence application tests. In studies of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which share a structural core with this compound, significant biological activity was observed. nih.govbohrium.com

In root growth inhibition tests, 28 of the tested compounds showed over 80% inhibition of Brassica napus (canola) root growth at a concentration of 250 µM. nih.govbohrium.com Furthermore, post-emergence tests demonstrated that many of these compounds exhibited strong inhibitory effects on broadleaf weeds, with ten compounds achieving 100% inhibition of Amaranthus retroflexus L (redroot pigweed) growth. nih.govbohrium.com Some optimized compounds showed inhibitory effects on Arabidopsis thaliana root growth that were significantly greater than older herbicides like picloram (B1677784) and even newer molecules like florpyrauxifen. nih.govbohrium.com

Table 1: Herbicidal Activity of Picolinic Acid Analogues

| Test Type | Target Species | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Root Growth Inhibition | Brassica napus | 250 µM | >80% inhibition by 28 compounds | nih.gov, bohrium.com |

| Post-Emergence | Amaranthus retroflexus L | Not Specified | 100% inhibition by 10 compounds | nih.gov, bohrium.com |

Interaction with Auxin-Signaling F-box Protein 5 (AFB5)

A key aspect of the herbicidal action of picolinate (B1231196) auxins is their specific interaction with certain auxin receptors. While the natural auxin IAA and synthetic auxins like 2,4-D primarily interact with the F-box protein TIR1, picolinic acid-based herbicides exhibit a distinct selectivity. hracglobal.comnih.gov

Genetic and biochemical studies have revealed that Auxin-Signaling F-box Protein 5 (AFB5) is a primary receptor for picolinate herbicides like picloram. nih.govhracglobal.comnih.gov The AFB4 and AFB5 proteins, which form a distinct clade within the TIR1/AFB family of auxin receptors, are required for the plant's response to this class of herbicides. nih.govumn.edu In vitro pulldown assays confirm that AFB4 and AFB5 interact with auxin-repressed proteins (Aux/IAA) in a manner dependent on the presence of picloram, while the interaction with TIR1 is only slightly affected. nih.gov This selective binding to the AFB5-containing Skp1-cullin-F-box (SCF) E3 ubiquitin ligase complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, resulting in the potent herbicidal effects characteristic of these compounds. nih.govnih.gov

Table 2: Auxin Receptor Selectivity

| Auxin Compound | Primary Receptor(s) | Receptor Family | Citation |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | TIR1 | TIR1/AFB | hracglobal.com, nih.gov |

| 2,4-D | TIR1 | TIR1/AFB | nih.gov |

Modulation of Neurological Receptors and Pathways

Picolinic acid is an endogenous metabolite of the L-tryptophan kynurenine (B1673888) pathway (KP) and has been detected in various biological fluids, including cerebrospinal fluid. nih.govnih.gov This suggests a potential role in the central nervous system (CNS). nih.gov The parent compound, picolinic acid, has been reported to possess a range of biological effects, including neuroprotective actions. nih.govnih.gov However, the specific physiological function of picolinic acid in the brain is not yet fully established. nih.gov While the parent molecule is known to be active in the CNS, detailed research specifically investigating the modulation of neurological receptors and pathways by the derivative this compound is not extensively covered in the available literature.

Ligand Affinity for Serotonergic Receptors (5-HT1A, 5-HT2A, 5-HT2C)

Derivatives of this compound have been synthesized and assessed for their binding capabilities to various serotonin (B10506) receptors, which are crucial in regulating mood and behavior. nih.gov Specifically, picolinamide (B142947) derivatives connected to an arylpiperazine group have shown significant affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, with some compounds exhibiting nanomolar and even subnanomolar Ki values. nih.gov

The design of these molecules often incorporates structural elements known to be important for serotonergic receptor affinity, such as a heterocyclic nucleus, an alkyl chain, and a 4-substituted piperazine (B1678402). nih.gov Through careful selection of substituents, researchers have developed compounds with high specificity and affinity for these receptors. For instance, one derivative, N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, was identified as a highly affine and selective ligand for the 5-HT1A receptor. nih.gov Another analogue, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide, displayed subnanomolar affinity for the 5-HT2A receptor, while N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide showed strong affinity for the 5-HT2C receptor. nih.gov

The 5-HT2A receptor, in particular, is a significant target in the study of psychiatric disorders. nih.gov It is involved in processes like learning, memory, and neurogenesis, and its dysfunction is implicated in conditions such as schizophrenia and depression. nih.gov The affinity of these picolinic acid derivatives for the 5-HT2A receptor highlights their potential for therapeutic applications in these areas.

Table 1: Binding Affinities of Picolinamide Derivatives for Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | 5-HT1A | 0.046 nM nih.gov |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2A | 0.0224 nM nih.gov |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2C | 0.8 nM nih.gov |

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulation

The this compound scaffold has been a foundation for developing allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). acs.org Allosteric modulation offers a sophisticated approach to altering receptor activity, and both positive and negative allosteric modulators (PAMs and NAMs) of mGlu5 have been a significant focus of research. acs.orgnih.gov

One such compound, VU0424238, a novel mGlu5 negative allosteric modulator, has been selected for clinical evaluation. acs.org This molecule demonstrates high selectivity for mGlu5 over other mGlu receptors and has a Ki value of 4.4 nM at a known allosteric binding site. acs.org The development of such potent and selective mGlu5 NAMs is a promising strategy, as no small molecule mGlu5 NAM has yet reached the market despite encouraging clinical studies. acs.org Imaging studies have confirmed the ability of these compounds to occupy mGlu5 receptors in the brain at pharmacologically relevant doses. acs.org

Potential in Psychiatric and Neurodegenerative Disorders

The dysregulation of tryptophan metabolism and the subsequent production of neuroactive metabolites like quinolinic acid are increasingly implicated in the pathophysiology of both depressive and neurodegenerative diseases. nih.govnih.gov Neuroinflammation is a common thread in these conditions, often involving the activation of microglia and the release of pro-inflammatory cytokines, which can lead to neuronal damage. einj.org

Picolinic acid, a neuroprotective metabolite in the kynurenine pathway, stands in contrast to the neurotoxic quinolinic acid. nih.gov An imbalance favoring quinolinic acid production has been observed in conditions like Alzheimer's disease, Parkinson's disease, and HIV-related cognitive decline. nih.gov The modulation of pathways involving these metabolites presents a potential therapeutic avenue.

Furthermore, the involvement of the 5-HT2A receptor in a wide range of psychiatric conditions, including schizophrenia, depression, and obsessive-compulsive disorder, underscores the therapeutic potential of ligands targeting this receptor. nih.gov Similarly, the glutamatergic system, particularly the mGlu5 receptor, is a key target in psychiatric disorders. einj.org Schizophrenia, for example, has been linked to both dopamine (B1211576) dysfunction and glutamatergic hypofunction. einj.org The ability of this compound analogues to modulate both serotonergic and glutamatergic systems positions them as interesting candidates for the development of novel treatments for these complex disorders.

Enzyme Inhibition and Molecular Target Engagement

Inhibition of Zinc Finger Proteins

Zinc finger proteins are a vast and diverse group of proteins that play fundamental roles in various cellular processes, including gene regulation and maintaining genome stability. nih.govnih.gov These proteins utilize zinc ions to stabilize their structure, which is essential for their function in binding to DNA, RNA, and other proteins. nih.gov

The structural integrity of zinc finger domains is critical, and targeting them with molecules that can disrupt this structure is an area of therapeutic interest. nih.gov Some research has explored the use of fusion proteins incorporating zinc finger domains for targeted gene editing. google.com The stability of zinc finger proteins themselves can be influenced by cellular machinery, such as the proteasome, which is involved in protein degradation. For instance, the proteasome inhibitor MG132 has been shown to enhance the stability of zinc finger nucleases, thereby improving their gene-editing efficiency. plos.org

Impact on Nucleic Acid and Protein Biosynthesis

The synthesis of nucleic acids and proteins are fundamental processes for all cellular life. nih.gov Research has shown that various chemical compounds can interfere with these processes. For example, inhibitors of protein synthesis have been observed to also reduce the synthesis of nucleic acids. nih.gov

Peptide nucleic acids (PNAs), which are synthetic analogues of DNA, are designed to bind to complementary DNA or RNA sequences with high affinity and specificity. researchgate.net These molecules, due to their unique backbone structure, have potential applications in modulating gene expression and protein synthesis. The synthesis of PNAs often follows methods similar to those used for peptide synthesis. researchgate.net The ability to create such molecules opens up possibilities for therapeutic interventions that can target specific nucleic acid sequences and thereby influence protein production.

Histone Demethylase (KDM) Inhibition

Histone demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histones. nih.gov The dysregulation of these enzymes is linked to various diseases, including cancer. nih.govnih.gov Consequently, the development of KDM inhibitors is an active area of research for potential therapeutic applications. google.com

Several classes of KDM inhibitors have been identified. For instance, IOX1 is a broad-spectrum inhibitor of the JmjC domain-containing demethylases, while JIB-04 functions by chelating iron in the catalytic site and disrupting histone substrate binding. nih.gov Another example is GSK-J4, a cell-permeable inhibitor of KDM6B that has shown antitumor efficacy. nih.gov The development of potent and specific inhibitors for different KDM families, such as the KDM7 family for which no potent and specific inhibitors have been reported, remains an ongoing effort in drug discovery. nih.gov

ASK1 Kinase Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a pivotal role in the cellular response to stress, inflammation, and apoptosis. The inhibition of ASK1 is being investigated as a therapeutic strategy for a variety of diseases, including fibrotic disorders, cardiovascular conditions, and neurodegenerative diseases. While direct studies on this compound as an ASK1 inhibitor are not prominently documented, the general class of heterocyclic compounds is under active investigation for kinase inhibition. The development of potent and selective ASK1 inhibitors often involves the exploration of various heterocyclic scaffolds that can fit into the ATP-binding pocket of the kinase.

β-Secretase Inhibition for Alzheimer's Disease Research

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The inhibition of BACE1 is a major therapeutic target for the development of disease-modifying treatments for Alzheimer's. Research in this area has led to the development of numerous small-molecule inhibitors. Although specific data on this compound as a β-secretase inhibitor is not available, a European patent application mentions "phenylpicolinic acid" in a general context within a list of potential beta-secretase inhibitors. epo.org This suggests that the picolinic acid scaffold is of interest in the design of BACE1 inhibitors.

Anti-inflammatory and Immunomodulatory Potential

The anti-inflammatory and immunomodulatory properties of various chemical entities are of significant interest for treating a wide range of conditions, from autoimmune diseases to chronic inflammatory disorders. A patent application concerning cyclic derivatives as modulators of chemokine receptor activity, which are involved in inflammatory responses, lists "phenylpicolinic acid" among the compounds of interest. google.com This indicates that the phenylpicolinic acid structure may serve as a basis for developing agents with anti-inflammatory potential.

Antimicrobial Properties

Picolinic acid, the parent compound of this compound, is a known metabolite of tryptophan with established antimicrobial and antiviral activities. nih.gov It is recognized as a broad-spectrum inhibitor of enveloped viruses. nih.gov Studies on aminopicolinic acid derivatives have also highlighted their potential as antimicrobial agents, with some copper complexes showing superoxide (B77818) dismutase (SOD) and antimicrobial activities. umsl.edu The synthesis of various aminopicolinic acids has been explored with the aim of creating new ligands for transition metals with potential biological applications. umsl.edu While specific antimicrobial data for this compound is not detailed in the available literature, the known properties of the picolinic acid core suggest that this derivative could also exhibit antimicrobial activity.

Structure Activity Relationship Sar Studies of 5 2 Fluorophenyl Picolinic Acid Analogues

Influence of Fluorine Atom Position on Biological Activity and Lipophilicity

The strategic placement of fluorine atoms is a common tactic in drug design to modulate a molecule's properties. In the case of 5-phenylpicolinic acid analogues, the position of the fluorine atom on the phenyl ring significantly influences biological activity and selectivity.

Research on related scaffolds has shown that positional isomers of fluorine can lead to dramatic differences in potency, a phenomenon known as an "activity cliff". nih.gov For instance, in a series of fluorinated ligands targeting aminergic G protein-coupled receptors, the location of the fluorine atom determined the compound's selectivity for different serotonin (B10506) receptor subtypes (5-HT2a, 5-HT2b, and 5-HT2c). nih.gov The 2-fluoro derivative showed the highest selectivity for the 5-HT2c receptor, while the 4-fluoro and 3-fluoro analogues were most active at the 5-HT2a and 5-HT2b receptors, respectively. nih.gov This highlights that the ortho-position, as seen in 5-(2-fluorophenyl)picolinic acid, can be crucial for specific receptor interactions.

The introduction of fluorine into an aromatic ring generally increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes. Furthermore, fluorine's high electronegativity can alter the electronic distribution of the entire molecule. nih.gov This can influence the acidity (pKa) of nearby functional groups, such as the carboxylic acid on the picolinic acid ring, and affect how the molecule binds to its target protein. drugbank.com For example, studies on fluorobenzoxaboroles demonstrated that the position of the fluorine atom directly impacts the compound's acidity and, consequently, its antifungal activity. mdpi.com Fluorine can also serve to block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a compound. wikipedia.org

| Fluorine Position on Phenyl Ring | Target Receptor | Relative Activity/Selectivity | Reference |

| 2-fluoro | 5-HT2c | Highest selectivity and high potency (EC₅₀ = 5 nM) | nih.gov |

| 3-fluoro | 5-HT2b | Highest activity (EC₅₀ = 13 nM) | nih.gov |

| 4-fluoro | 5-HT2a | Highest activity (EC₅₀ = 3 nM) | nih.gov |

This table illustrates the differential effect of fluorine's position on receptor activity in a related series of fluorinated aminergic GPCR ligands.

Impact of Substitutions on the Phenyl and Pyridine (B92270) Rings

Beyond the fluorine atom, other substitutions on both the phenyl and pyridine rings of the 5-phenylpicolinic acid scaffold are critical for modulating activity. SAR studies have explored a variety of modifications to optimize potency and target engagement.

In the development of novel herbicides based on the picolinic acid structure, substitutions on an aryl ring at the 6-position of the picolinic acid were found to be crucial for activity. nih.gov Introducing different substituted pyrazole (B372694) rings at this position led to compounds with potent herbicidal effects, in some cases far exceeding commercial standards. nih.gov This indicates that the pyridine ring is amenable to significant structural modifications that can enhance biological function.

Similarly, in the context of discovering negative allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), SAR on picolinamide (B142947) analogues (where the carboxylic acid is converted to an amide) revealed key insights. nih.gov Moving from a benzamide (B126) to a picolinamide core initially reduced potency; however, adding a methyl group at the 6-position of the picolinamide ring restored and even improved activity. nih.gov This demonstrates that small alkyl substitutions on the pyridine ring can have a significant positive impact. Further modifications, such as adding a methyl group to a pyrimidinyl ether substituent linked to the pyridine ring, resulted in a loss of potency, showcasing the high degree of specificity in these interactions. nih.gov

| Scaffold Modification | Position of Substitution | Substituent | Effect on Potency | Reference |

| Picolinamide | 6-position of pyridine ring | Methyl group | Improved potency | nih.gov |

| Picolinamide | Phenyl Ring (amide portion) | 5-fluoropyridin-3-yl ether | Enhanced potency | nih.gov |

| Picolinic Acid | 6-position of pyridine ring | Substituted pyrazole | Potent herbicidal activity | nih.gov |

Role of the Carboxylic Acid Group in Biological Interactions

The carboxylic acid group of picolinic acid is a pivotal functional group that governs many of its biological and pharmacokinetic properties. researchgate.net It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. researchgate.net

Its primary roles include:

Chelation and Binding: The nitrogen atom of the pyridine ring and the oxygen of the carboxyl group can act together as a bidentate chelating agent for various metal ions, including zinc, iron, and copper. nih.gov This chelating ability is central to some of picolinic acid's biological effects, such as its role in zinc transport and its antiviral activity, where it can disrupt metal-dependent zinc finger proteins. nih.gov

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows it to form strong interactions with amino acid residues in the active site of target proteins, which is often crucial for anchoring the molecule and ensuring high-affinity binding. researchgate.net

Solubility and Pharmacokinetics: Being ionizable at physiological pH, the carboxylate anion significantly increases the water solubility of a molecule. researchgate.net This property is a double-edged sword; while it can improve formulation and distribution in aqueous environments, it can also limit the ability of a compound to cross lipid-rich biological membranes, potentially reducing bioavailability. researchgate.net In some cases, converting the carboxylic acid to a less polar ester prodrug can improve membrane permeability. Studies comparing fluorophenyl-substituted isoxazoline-5-carboxylic acids with their corresponding methyl esters found that the esters exhibited stronger inhibition of platelet aggregation, suggesting that the free carboxyl group was not essential for that particular activity and that improved cell penetration might be beneficial.

| Function of Carboxylic Acid Group | Description | Impact on Biological Profile | Reference |

| Metal Chelation | Forms stable complexes with divalent and trivalent metal ions. | Key to mechanisms like zinc transport and enzyme inhibition. | nih.gov |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Critical for anchoring the molecule in protein binding sites. | researchgate.net |

| Polarity/Solubility | Increases water solubility when ionized at physiological pH. | Affects absorption, distribution, and membrane permeability. | researchgate.net |

Stereochemical Considerations and Diastereomeric Effects

The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers or diastereomers. However, stereochemical considerations become highly relevant when chiral centers are introduced into its analogues through substitution. The introduction of a single chiral center would result in a pair of enantiomers, while the introduction of multiple chiral centers could lead to the formation of diastereomers.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. One stereoisomer may fit perfectly into a chiral binding site on a target protein, while its mirror image (enantiomer) may bind weakly or not at all.

For analogues of picolinic acid, the introduction of a chiral substituent on either the pyridine or phenyl ring, or the formation of a chiral amide or ester from the carboxylic acid, would necessitate the separation and individual testing of the resulting stereoisomers. Although specific studies detailing the diastereomeric effects for direct analogues of this compound are not widely reported, quantum chemical calculations on picolinic acid derivatives in general have pointed to the importance of the molecule's three-dimensional electronic structure for its physiological effect, which is inherently linked to stereoisomerism. nih.gov Therefore, in any optimization program based on this scaffold, if a chiral center is introduced, it is critical to evaluate the stereoisomers separately to identify the most active and safest candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

To rationalize the SAR data and guide the design of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools. QSAR seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity.

For picolinic acid-based herbicides, a three-dimensional QSAR (3D-QSAR) model was successfully constructed. nih.gov This model used the inhibitory concentrations (IC₅₀ values) of a series of synthesized compounds to generate a predictive tool. Such a model can help researchers understand which steric (shape) and electrostatic (charge) features of the molecules are favorable or unfavorable for activity. This, in turn, guides the next steps in the synthetic strategy, allowing for a more rational design process and reducing the amount of trial-and-error synthesis. nih.gov

In a similar vein, sophisticated in silico workflows can be used to analyze and predict the impact of specific substitutions. For example, a workflow involving induced-fit docking, molecular dynamics, and binding free energy calculations has been proposed to score the different possible positions of a fluorine atom on a ligand. nih.gov This type of modeling provides a deep, atom-level understanding of why one positional isomer might be more active than another, for instance, by identifying crucial hydrogen bonds, halogen bonds, or π-π stacking interactions with the target protein. nih.gov These computational approaches are integral to modern drug and herbicide discovery, enabling the optimization of lead compounds like this compound analogues with greater efficiency.

Computational and Theoretical Investigations

Molecular Docking Simulations with Biological Targets

No specific molecular docking studies were identified for 5-(2-fluorophenyl)picolinic acid against any biological targets.

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule. For a compound like this compound, molecular docking simulations would be employed to screen its potential against a variety of biological targets, such as enzymes or receptors implicated in disease pathways. The results would typically be presented in a table format, detailing the binding energies (often in kcal/mol) and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies available for this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. Other descriptors that would be calculated include the electrostatic potential map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Conformational Analysis and Binding Mode Predictions

Specific conformational analysis and binding mode prediction studies for this compound have not been reported in the reviewed literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis would identify the most stable conformations (i.e., those with the lowest energy) in different environments (e.g., in vacuum or a solvent). Understanding the preferred conformation is crucial as it dictates how the molecule can interact with biological targets. Binding mode predictions, often performed in conjunction with molecular docking, would describe the specific orientation and interactions of the most stable conformer within the binding site of a target protein. These predictions are fundamental for the rational design of more potent and selective analogs.

Preclinical Evaluation and Pharmacokinetic Considerations of Picolinic Acid Derivatives

In Vitro Cytotoxicity and Cell Proliferation Assays

The in vitro cytotoxicity of a compound provides initial insights into its potential as a therapeutic agent, particularly in the context of oncology. While direct cytotoxic data for 5-(2-Fluorophenyl)picolinic acid is not extensively available in the public domain, studies on structurally related picolinic acid derivatives offer valuable information.

A study investigating a series of picolinic acid derivatives identified a compound, 4-(4-fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, which demonstrated selective cytotoxicity against the A549 human lung cancer cell line with a GI₅₀ value of 35.1 µg/mL (99.93 µM) after 48 hours of treatment. pensoft.net Notably, this compound did not exhibit cytotoxicity towards non-cancerous cell lines, including non-tumorigenic mammary MCF10A cells and white blood cells, suggesting a cancer-cell-specific toxic effect. pensoft.net The presence of a fluorophenyl group in this active analogue suggests that this moiety can be compatible with cytotoxic activity.

Furthermore, research on other classes of compounds containing a fluorophenyl ring has demonstrated potent cytotoxic effects. For instance, fluorinated 7-phenyl-pyrroloquinolinone derivatives have shown significant cytotoxicity in human leukemic and solid tumor cell lines, with GI₅₀ values in the low micromolar to sub-nanomolar range. nih.gov These compounds were also effective against multidrug-resistant cell lines, indicating they may not be substrates for P-glycoprotein. nih.gov

The mechanism of cytotoxicity for related compounds often involves the induction of apoptosis. For example, the aforementioned cytotoxic triazole derivative was found to induce apoptosis in A549 cells. pensoft.net Similarly, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share a substituted pyridine (B92270) core, have been shown to induce apoptosis in HCT-116 colon cancer cells by modulating the expression of pro- and anti-apoptotic proteins. nih.gov

Table 1: In Vitro Cytotoxicity of a Picolinic Acid Derivative

| Compound | Cell Line | GI₅₀ (µg/mL) | Exposure Time (h) | Specificity |

|---|---|---|---|---|

| 4-(4-fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | A549 (Lung Cancer) | 35.1 | 48 | Cancer-cell specific |

| 4-(4-fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | MCF10A (Non-cancerous) | Not cytotoxic | 72 | - |

| 4-(4-fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | White Blood Cells | Not cytotoxic | 72 | - |

Data derived from a study on a related picolinic acid derivative. pensoft.net

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of a compound is a crucial determinant of its therapeutic potential. While specific in vivo studies on this compound are limited, extensive research on the parent compound, picolinic acid (PA), has demonstrated promising antiviral efficacy in preclinical animal models.

Studies have shown that PA exhibits broad-spectrum antiviral activity against enveloped viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV). nih.govnih.gov In a Syrian hamster model of SARS-CoV-2 infection, treatment with PA was found to protect the animals from the infection and reduce the viral load in the lungs when administered post-infection. iisc.ac.in

Similarly, in a BALB/c mouse model of IAV infection, both prophylactic and therapeutic administration of PA, via oral or intraperitoneal routes, resulted in high survival rates. nih.govnews-medical.net The treated groups showed significantly reduced weight loss and lower infectious viral counts in the lungs compared to the control group. news-medical.net The mechanism of this antiviral action is attributed to the inhibition of viral entry into host cells by disrupting the fusion between the viral envelope and the host cell membrane. iisc.ac.in

The introduction of a 2-fluorophenyl substituent on the picolinic acid scaffold may influence this in vivo activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which could potentially lead to improved in vivo efficacy. However, it could also alter the compound's interaction with its biological target. For instance, in a study of 7-phenyl-pyrroloquinolinone derivatives, fluorination of the phenyl ring led to compounds with significant tumor mass reduction in a murine syngeneic tumor model at lower doses than the reference compound. nih.gov

Table 2: In Vivo Antiviral Efficacy of Picolinic Acid (PA)

| Virus | Animal Model | Treatment Regimen | Key Findings |

|---|---|---|---|

| SARS-CoV-2 | Syrian Hamster | Post-infection | Protection from infection, reduced lung viral load iisc.ac.in |

| Influenza A Virus (IAV) | BALB/c Mice | Prophylactic & Therapeutic (Oral/IP) | ~100% survival rate, reduced weight loss, reduced lung viral count nih.govnews-medical.net |

Data derived from studies on the parent compound, picolinic acid. nih.goviisc.ac.innews-medical.net

Metabolic Stability and Biotransformation Pathways of Related Compounds

The introduction of fluorine can influence metabolic stability. However, the effect is position-dependent and not always straightforward. For example, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives found that monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability. nih.gov Conversely, in a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, piperidine (B6355638) analogues demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov

The pyridine ring and the carboxylic acid group of this compound are potential sites for metabolism. The biotransformation of picolinic acid itself can occur through various pathways. For related pyridine-containing compounds, such as pyrimidin-5-yl ethers, aldehyde oxidase (AO)-mediated metabolism has been identified as a relevant pathway. acs.org

The fluorophenyl group is also susceptible to metabolism, primarily through oxidation. Phenylpironetin, a compound with a phenyl group, was found to be rapidly metabolized by mouse and human liver microsomes, with metabolism occurring on the phenyl ring and other parts of the molecule. nih.gov This suggests that the 2-fluorophenyl moiety of this compound could undergo hydroxylation, although the position of the fluorine atom might influence the regioselectivity of this oxidation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Picolinic acid itself is known to be involved in the absorption of zinc and other trace elements from the gut. hmdb.ca However, it has a short half-life in the body and is typically excreted quickly. iisc.ac.in The addition of the lipophilic 2-fluorophenyl group would likely increase the compound's lipophilicity, which could enhance its absorption and tissue distribution.

Pharmacokinetic studies of other picolinic acid derivatives provide some context. For instance, a picolinamide (B142947) derivative, VU0424238, was found to have varying degrees of plasma protein binding depending on the nature of other substituents. acs.org This compound was also evaluated for its potential to inhibit major cytochrome P450 (CYP) enzymes, a critical aspect of the ADME profile to assess potential drug-drug interactions. acs.org

The pharmacokinetic properties of compounds with a phenylbutyrate structure have also been studied. For example, 5-azacitidine, when administered with phenylbutyrate, was rapidly absorbed with a mean Tmax of 0.47 hours and had a short terminal half-life of 1.5 hours. nih.gov While structurally different, this highlights the rapid absorption and elimination often seen with small molecule therapeutics. The pharmacokinetic profile of 5-fluorouracil (B62378) has also been extensively studied, with its polymeric complex showing a longer circulation time compared to the free drug. mdpi.com This suggests that formulation strategies could potentially be employed to modify the pharmacokinetic properties of compounds like this compound.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents based on 5-(2-Fluorophenyl)picolinic Acid Scaffolds

The this compound framework has shown significant promise as a basis for developing new therapeutic agents. Its derivatives have been investigated for a range of biological activities, from antiviral to neuroprotective effects. The picolinic acid moiety itself is known to have immunomodulatory and anti-infective properties. drugbank.com

One of the most promising areas of development is in the creation of novel herbicides. Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. nih.gov Research into compounds derived from the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid structure has yielded potent herbicidal activity. nih.gov These advancements highlight the potential for discovering new, effective synthetic auxin herbicides by modifying the this compound scaffold. nih.gov

Beyond herbicidal applications, derivatives of picolinic acid are being explored for their neuroprotective potential, which could lead to treatments for neurodegenerative diseases. smolecule.com The antiviral properties of picolinic acid, particularly in inhibiting viral entry into host cells, suggest that derivatives like this compound could be developed into treatments for viral infections such as herpes. smolecule.com

Exploration of Additional Biological Targets and Pathways

While some biological targets of picolinic acid derivatives have been identified, there is a vast landscape of potential molecular interactions yet to be explored. For instance, in the context of its herbicidal activity, derivatives of picolinic acid have been shown to interact with the auxin-signaling F-box protein 5 (AFB5). nih.gov This discovery opens the door to investigating other components of the auxin signaling pathway as potential targets.

The ability of picolinic acid to chelate metal ions like zinc is a key aspect of its biological activity. wikipedia.org It can interact with zinc finger proteins, which are involved in viral replication and gene expression, thereby altering their structure and function. drugbank.comsmolecule.com This suggests that this compound and its analogs could be used as tools to study the function of these proteins and as a basis for developing therapies that target zinc finger protein-mediated processes. smolecule.com

Future research will likely focus on high-throughput screening of this compound derivatives against a wide array of enzymes, receptors, and other biological macromolecules to uncover novel therapeutic opportunities.

Advancements in Synthetic Methodologies for Enhanced Scalability and Sustainability

The efficient and environmentally friendly synthesis of this compound and its derivatives is crucial for their widespread application. Current synthetic routes often involve multiple steps and may utilize reagents that are not ideal from a green chemistry perspective.

Recent research has focused on optimizing synthetic pathways. For example, the synthesis of related compounds has been achieved through multi-step processes that include nucleophilic substitution, Claisen condensation, and Knorr cyclization, followed by hydrolysis. nih.gov Other approaches involve the acylation and substitution of picolinic acid as a starting material. bio-conferences.org

Future advancements in this area will likely concentrate on the development of more atom-economical reactions, the use of greener solvents, and the implementation of catalytic methods to reduce waste and improve yields. The goal is to create synthetic routes that are not only efficient and high-yielding but also scalable and sustainable for industrial production.

Integrated Computational-Experimental Approaches for Rational Drug Design

The integration of computational modeling with experimental research offers a powerful strategy for accelerating the discovery and optimization of new drugs and agrochemicals based on the this compound scaffold.

Molecular docking studies have already been employed to understand how picolinic acid-based herbicides bind to their target proteins, such as AFB5. nih.gov These computational models provide valuable insights into the key molecular interactions that govern binding affinity and can guide the design of new derivatives with improved potency.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used to guide the synthetic strategy for developing new herbicides. nih.gov By correlating the structural features of a series of compounds with their biological activity, these models can predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Fluorophenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogen-exchange strategies. For example, fluorophenyl groups are often introduced using Suzuki-Miyaura coupling with 2-fluorophenylboronic acid and a halogenated picolinic acid precursor. Optimal conditions include anhydrous solvents (e.g., DMF or THF), inert atmospheres, and catalysts like Pd(PPh₃)₄. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for boronic acid:precursor) significantly impact yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl substitution pattern and carboxylic acid proton environment. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and aromatic C-F bonds (1100–1000 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. Alternatively, computational methods (e.g., density functional theory (DFT)) can predict NMR chemical shifts and compare them with experimental data. For derivatives, tandem MS/MS fragmentation patterns help identify functional group modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated picolinic acid derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism, residual solvents, or impurities. Strategies include:

- Re-measuring spectra under standardized conditions (e.g., deuterated DMSO for carboxylic acid proton observation).

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Conducting elemental analysis to verify purity and stoichiometry.

- Cross-referencing with computational predictions (e.g., Gaussian or ORCA software) .

Q. What experimental design principles are critical for studying the bioactivity of this compound?

- Methodological Answer : Use a factorial design to test variables like concentration, pH, and biological model systems. Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and negative controls (solvent-only treatments). Replicate experiments (n ≥ 3) to ensure statistical robustness. For in vitro assays, pre-equilibrate the compound in assay buffers to account for solubility limitations .

Q. How can advanced chromatographic methods be optimized for detecting trace impurities in this compound?

- Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with charged aerosol detection (CAD) improves sensitivity for non-UV-active impurities. Gradient elution (water/acetonitrile with 0.1% formic acid) enhances separation efficiency. For fluorinated byproducts, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode selectively identifies halogenated contaminants .

Q. What in silico strategies are effective for predicting the binding mechanisms of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses to protein active sites. Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the carboxylic acid group). Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。